(5-benzyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetic acid
Description
(5-benzyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetic acid: is a complex organic compound belonging to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet properties. The presence of the pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms and an oxygen atom, makes this compound particularly interesting for various scientific research applications.
Properties
IUPAC Name |
2-(5-benzyl-4-oxopyridazino[4,5-b]indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-17(24)12-22-19(25)18-15(10-20-22)14-8-4-5-9-16(14)21(18)11-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVVGLZHSLLQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C(=O)N(N=C4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-benzyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetic acid typically involves multiple steps, starting with the formation of the pyridazinone core. One common approach is the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic or basic conditions. The benzyl group can be introduced through a subsequent alkylation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The oxo group can be reduced to form the corresponding alcohol.
Substitution: : The hydrogen atoms on the pyridazinone ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Hydroxylated pyridazinone derivatives.
Substitution: : A variety of substituted pyridazinone derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: : Its biological activities make it a candidate for drug discovery and development.
Industry: : It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (5-benzyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like PI3Kα, which is involved in cell growth and survival pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the benzyl group and the pyridazinone ring. Similar compounds include other pyridazinone derivatives and indole-based compounds. These compounds often share similar biological activities but may differ in their potency and specificity.
List of Similar Compounds
4-hydrazino-5H-pyridazino[4,5-b]indoles
3,4-dihydro-4-oxo-5H-pyridazino[4,5-b]indoles
5H-pyridazino[4,5-b]indole derivatives
Indole-based compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
